Alpha-Desmethyl Anastrozole falls under the category of aromatase inhibitors, which are compounds that inhibit the aromatase enzyme responsible for converting androgens to estrogens. This class of compounds is significant in oncology, particularly in hormone receptor-positive breast cancer treatments .
The synthesis of Alpha-Desmethyl Anastrozole typically involves the modification of Anastrozole through various chemical reactions, such as demethylation processes. While specific synthetic routes may vary, common methods include:
The synthesis requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity levels. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are often employed to monitor the reaction progress and isolate the desired product.
The molecular structure of Alpha-Desmethyl Anastrozole features a complex arrangement with several functional groups. Its structure can be represented as follows:
Alpha-Desmethyl Anastrozole can participate in various chemical reactions typical for aromatic compounds, including:
The stability of Alpha-Desmethyl Anastrozole under different pH levels and temperatures is crucial for its application in pharmaceuticals. Studies indicate that its degradation pathways may lead to other metabolites, necessitating thorough analytical assessments during formulation development.
Alpha-Desmethyl Anastrozole functions similarly to its parent compound, Anastrozole, by inhibiting the aromatase enzyme. This inhibition leads to decreased estrogen production in postmenopausal women, which is pivotal in treating estrogen receptor-positive breast cancers.
The mechanism involves binding to the aromatase enzyme's active site, thus preventing the conversion of androgens into estrogens. This action results in lower circulating estrogen levels, contributing to tumor regression or stabilization.
Alpha-Desmethyl Anastrozole is primarily used in research settings to study its role as an impurity in Anastrozole formulations. Its analysis helps understand metabolic pathways and potential side effects associated with aromatase inhibitors. Additionally, it may serve as a reference compound in pharmacokinetic studies aimed at evaluating drug interactions and efficacy profiles related to breast cancer treatments .
Alpha-Desmethyl Anastrozole is a constitutional isomer of Anastrozole, distinguished by the absence of a methyl group (-CH3) at one of the benzylic positions. Its systematic IUPAC name is 2-[3-[(1RS)-1-Cyanoethyl]-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile [4]. Key structural features include:
The compound’s structure is confirmed through advanced spectroscopic techniques:
Table 1: Physicochemical Properties of Alpha-Desmethyl Anastrozole
Property | Value | |
---|---|---|
CAS Registry Number | 1215780-15-6 | |
Molecular Formula | C16H17N5 | |
Exact Mass | 279.34 g/mol | |
Appearance | Solid (typically white powder) | |
Storage Conditions | 2–8°C (controlled room temp) | |
Purity Specifications | ≥98% (HPLC) | [3] [6] [8] |
Alpha-Desmethyl Anastrozole arises during the synthesis of Anastrozole (C17H19N5) as a dealkylation byproduct, primarily through two mechanisms:
The compound is structurally related to Anastrozole’s core intermediate, 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile) (CAS: 120511-72-0), where incomplete functionalization at the 5-methyl position generates the desmethyl variant [8]. Patent JP2008510020A details synthetic routes where this impurity exceeds 0.15% without process optimization [7]. Regulatory guidelines (USP/EP) classify it as "Impurity A" in Anastrozole drug substances and products [4] [8].
Table 2: Key Anastrozole Impurities and Their Origins
Impurity Designation | Chemical Name | CAS Number | Origin in Synthesis | |
---|---|---|---|---|
Impurity A | Alpha-Desmethyl Anastrozole | 1215780-15-6 | Incomplete methylation | |
Impurity B | Anastrozole Dimer Impurity | 1216898-82-6 | Dimerization during purification | |
Impurity C | 2,2'-[5-(Bromomethyl)benzene-1,3-diyl]bis(2-methylpropanenitrile) | 120511-84-4 | Residual brominated intermediate | |
Impurity D | Anastrozole Diacid | 1338800-81-9 | Hydrolysis of nitrile groups | [2] [8] |
Alpha-Desmethyl Anastrozole is a critical quality attribute (CQA) in Anastrozole drug manufacturing. Regulatory agencies (FDA, EMA) mandate its control below the identification threshold (0.10%) and qualification threshold (0.15%) per ICH Q3B(R2) guidelines [8]. Daicel Pharma Standards and SynZeal supply this impurity as a certified reference material (CRM) with CoA (Certificate of Analysis) featuring:
Analytical methods for detection/quantification include:
Pharmacopeial monographs (USP 43-NF 38, EP 10.8) specify alpha-Desmethyl Anastrozole as a "specified impurity" requiring strict limits during release testing and stability monitoring [4] [8]. Failure to control its levels can trigger regulatory non-compliance due to potential impacts on API efficacy and patient safety.
Table 3: Pharmacopeial Requirements for Anastrozole Impurities
Parameter | Requirement | Test Method | |
---|---|---|---|
Reporting Threshold | 0.05% | HPLC-UV | |
Identification Threshold | 0.10% | LC-MS/MS | |
Qualification Threshold | 0.15% | HPLC/LC-MS with CRM | |
Specification Limit | NMT 0.15% (individual impurity) | Validated HPLC | [2] [4] [8] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: